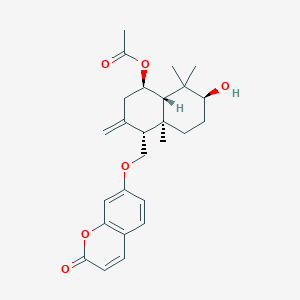

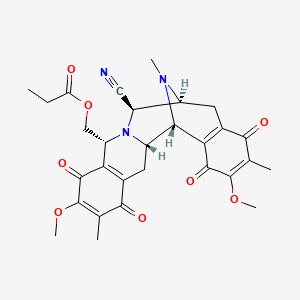

![molecular formula C12H16N2O3S B1256481 1,2,3,4-四氢吡嗪并[1,2-a]吲哚 CAS No. 41838-39-5](/img/structure/B1256481.png)

1,2,3,4-四氢吡嗪并[1,2-a]吲哚

描述

科学研究应用

1,2,3,4-四氢吡嗪并[1,2-a]吲哚具有广泛的科学研究应用:

化学: 它可以用作合成复杂杂环化合物的构建块.

生物学: 该化合物在褪黑素和腺苷受体上显示出有效性,使其成为神经精神疾病治疗的潜在候选药物.

医药: 其抗癌、抗感染和抗过敏特性已得到广泛研究.

工业: 该化合物用于开发药物和农用化学品.

作用机制

1,2,3,4-四氢吡嗪并[1,2-a]吲哚的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,它作为褪黑素受体(MT1)的部分激动剂,在MT2受体上没有内在活性 . 这种选择性活性使其成为研究受体特异性效应和开发靶向疗法的宝贵化合物。

生化分析

Biochemical Properties

1,2,3,4-Tetrahydropyrazino[1,2-a]indole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been found to bind to melatonin and adenosine receptors, which are involved in regulating sleep and cardiovascular functions . Additionally, 1,2,3,4-Tetrahydropyrazino[1,2-a]indole exhibits inhibitory activity against certain enzymes, such as mitogen-activated protein kinase-2 (MK2), which plays a role in inflammatory responses .

Cellular Effects

The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Furthermore, 1,2,3,4-Tetrahydropyrazino[1,2-a]indole can alter the expression of genes related to inflammatory responses and metabolic processes, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetrahydropyrazino[1,2-a]indole exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, the binding of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole to melatonin receptors can influence sleep-wake cycles and circadian rhythms . Additionally, this compound can inhibit the activity of MK2, resulting in reduced inflammatory responses . These interactions highlight the compound’s potential in modulating physiological processes at the molecular level.

Temporal Effects in Laboratory Settings

The stability and effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole over time have been studied in various laboratory settings. It has been observed that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 1,2,3,4-Tetrahydropyrazino[1,2-a]indole can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate physiological processes without causing significant adverse effects . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

1,2,3,4-Tetrahydropyrazino[1,2-a]indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, thereby influencing neurological functions . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving 1,2,3,4-Tetrahydropyrazino[1,2-a]indole.

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Additionally, the localization and accumulation of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

准备方法

1,2,3,4-四氢吡嗪并[1,2-a]吲哚的合成通常涉及环化反应。 一种常见的方法是使用各种催化剂(例如甲醇中的NH3、微波辐射下的DBU、作为三键活化剂的AuCl3、在羟胺存在下的Ni(OAc)2或DMF中的NaH)对2-取代-1-(丙-2-炔-1-基)-1H-吲哚进行分子内环化 . 工业生产方法通常采用金属催化和无金属环化反应以实现高收率和纯度 .

化学反应分析

1,2,3,4-四氢吡嗪并[1,2-a]吲哚会发生各种化学反应,包括:

氧化: 该化合物可以使用甲苯-对-磺酰基叠氮化物等试剂进行氧化,生成二氮杂辛衍生物.

还原: 可以使用氢化催化剂进行还原反应,生成化合物的还原形式。

相似化合物的比较

1,2,3,4-四氢吡嗪并[1,2-a]吲哚可以与其他类似化合物进行比较,例如:

3,4-二氢吡嗪吲哚: 这些化合物在褪黑素和腺苷受体上有效.

3,4-二氢吡嗪吲哚-1-酮: 以其抗病毒和抗过敏活性而闻名.

嘧啶并[1,2-a]吲哚: 这些化合物表现出抗真菌和降血糖活性.

1,2,3,4-四氢吡嗪并[1,2-a]吲哚的独特性在于其特定的受体相互作用和广泛的生物活性,使其成为各种研究应用的通用化合物。

属性

CAS 编号 |

41838-39-5 |

|---|---|

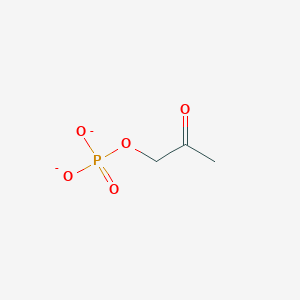

分子式 |

C12H16N2O3S |

分子量 |

268.33 g/mol |

IUPAC 名称 |

methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole |

InChI |

InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4) |

InChI 键 |

TZYZUFXTFMZQKR-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CC3=CC=CC=C32)CN1 |

规范 SMILES |

CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1 |

同义词 |

1,2,3,4-Tetrahydropyrazino(1,2-a)indole THP-I cpd |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes to access 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A1: Several synthetic approaches have been explored, including:

- Condensation reactions: 2-(3-Methyl-1H-indol-1-yl)ethylamine can be condensed with benzotriazole and formaldehyde to yield 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. []

- Ugi-N-alkylation sequences: This base-mediated, metal-free approach utilizes (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and isocyanides to prepare bis-amides, which then undergo intramolecular indole N–H alkylation to afford the desired products. []

- Iso-Pictet-Spengler reactions: Direct condensation of (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides in the presence of a chiral silicon Lewis acid provides enantioselective access to these compounds. []

- Palladium-catalyzed α-amino C-H functionalization: This method utilizes the isomerization of α,β-unsaturated carbonyls to achieve regioselective α-amino C-H functionalization, ultimately leading to 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. []

Q2: Are there regioselective and diastereoselective synthetic methods available for these compounds?

A2: Yes, researchers have developed highly regioselective and diastereoselective approaches. For instance, the base-mediated Ugi-N-alkylation sequence [] and the use of chiral silicon Lewis acids in iso-Pictet-Spengler reactions [] allow for the controlled formation of specific isomers.

Q3: What is the molecular formula and weight of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole?

A3: The molecular formula is C11H12N2, and the molecular weight is 172.23 g/mol. Specific substituted derivatives will have different formulas and weights.

Q4: What spectroscopic data is available for characterizing these compounds?

A4: NMR spectroscopy, especially low-temperature 1H and 13C NMR, has been valuable in characterizing these compounds. Techniques like APT, DEPT, NOE difference, COSY, NOESY, gHMQC, and gHMBC have enabled the unambiguous assignment of proton and carbon resonances, providing insights into their structural dynamics. []

Q5: What are the primary biological activities reported for 1,2,3,4-Tetrahydropyrazino[1,2-a]indole derivatives?

A5: Research has revealed promising activities, including:

- Antifungal activity: Substituted 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have shown antifungal properties. []

- Antidepressant activity: Pyrazidol, a specific derivative, exhibits antidepressant effects, attributed to its combined ability to inhibit monoamine oxidase and neuronal monoamine uptake. []

- Cytotoxic activity: Certain analogs display cytotoxic activity against cancer cell lines, notably those overexpressing EGFR, such as MDA-MB-468. [, , ]

- Melatonergic Ligand Activity: Some derivatives have shown potential as melatonergic ligands. []

Q6: How do structural modifications influence the activity of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole analogs?

A6: Structure-Activity Relationship (SAR) studies are crucial in understanding these effects. For example:

- Substitutions at the 2-position: Replacing the 2-position substituent with furfuryl or benzyl groups significantly impacts the cytotoxic activity against MDA-MB-468 cells. []

- Presence of a carboxamide group: Analogs featuring a 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide scaffold demonstrate potent anti-cancer activity against A431 and MDA-MB-468 cell lines. [, ]

- Specific substitutions on the aromatic rings: Studies on N-[ω-(4-Aryl-1-piperazinyl)alkyl]-4-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles highlight the impact of aryl group substitutions on 5-HT1A receptor binding affinity. [, ]

Q7: Have any specific targets for these compounds been identified?

A7: Yes, research suggests interactions with specific targets:

- Monoamine oxidase (MAO): Pyrazidol acts as an MAO inhibitor, preferentially affecting serotonin deamination over tyramine. [, ]

- Serotonin receptors (5-HT1A): Certain derivatives, particularly those with specific aryl substitutions, exhibit high affinity for 5-HT1A receptors, suggesting potential as CNS agents. [, ]

- Epidermal growth factor receptor (EGFR): Several analogs show potent inhibitory activity against EGFR overexpressing cancer cells. [, , ]

Q8: Do 1,2,3,4-Tetrahydropyrazino[1,2-a]indole analogs exhibit selectivity towards specific targets?

A8: Selectivity varies depending on the specific structural modifications. For instance:

- Pyrazidol exhibits some selectivity for MAO-A over MAO-B in the rat intestine. []

- Certain 2-benzyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs demonstrate selectivity for PI3Kβ, a kinase involved in Akt phosphorylation, which is often dysregulated in cancer. []

Q9: What are some future research directions for 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A9: Promising avenues include:

Q10: Have computational methods been employed in the study of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A10: Yes, computational chemistry plays a role:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

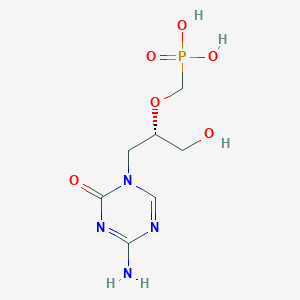

![N-(4-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B1256403.png)

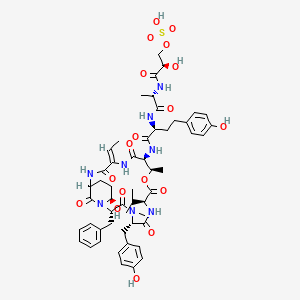

![3,6-Bis(dimethylamino)-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1256406.png)

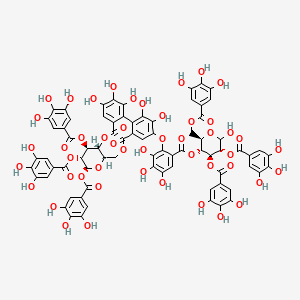

![8-[1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1256409.png)

![10-[[5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B1256410.png)

![3-[[(3R,4S)-2-(4-bromophenyl)-5-(3-chlorophenyl)-4-(2-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-oxomethyl]-2-oxazolidinone](/img/structure/B1256414.png)